Arborescin
Description
Contextualization within Natural Product Chemistry and Pharmacognosy
Arborescin is a naturally occurring chemical compound that holds a significant position in the fields of natural product chemistry and pharmacognosy. ontosight.ai Natural product chemistry focuses on the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. Pharmacognosy, a related discipline, is the study of medicinal drugs derived from plants or other natural sources. This compound, being a plant-derived secondary metabolite, is a subject of interest in both areas. mdpi.com
Plants, as a part of their metabolic processes, produce a vast array of secondary metabolites which are not directly involved in the normal growth, development, or reproduction of the organism. These compounds, including this compound, often serve as defense mechanisms against herbivores, insects, and pathogens. mdpi.com The study of such compounds is crucial as they represent a rich source of complex and biologically active molecules that can be investigated for potential therapeutic applications. mdpi.comresearchgate.net The historical use of plants in traditional medicine provides a strong basis for modern scientific investigation into these bioactive constituents. mdpi.comresearchgate.net
Overview of Sesquiterpene Lactones as a Class of Bioactive Natural Products
This compound belongs to a large and diverse class of natural products known as sesquiterpene lactones. ontosight.ai Sesquiterpenes are a subclass of terpenoids, which are composed of three isoprene (B109036) units, giving them a 15-carbon skeleton. core.ac.uk The defining feature of sesquiterpene lactones is the presence of a lactone ring, which is an ester incorporated into a cyclic structure. core.ac.uk
Currently, over 5,000 sesquiterpene lactones have been identified, with the majority being isolated from plants of the Asteraceae (Compositae) family. icm.edu.pl This class of compounds is known for its wide range of biological activities, which has spurred considerable research interest. icm.edu.plkoreascience.kr Documented bioactivities of sesquiterpene lactones include anti-inflammatory, antimicrobial, cytotoxic, antiviral, and antifungal properties. core.ac.uk Their role as defensive agents in plants is well-established, acting as deterrents to herbivores and protecting against microbial infections. mdpi.com The diverse and potent biological activities of sesquiterpene lactones make them a significant area of study for the development of new therapeutic agents. koreascience.krwisdomlib.org
Historical Background of this compound Discovery and Early Research
This compound was first isolated and its structure elucidated from Artemisia arborescens. The name "this compound" is derived from the species name of this plant. Early research focused on its isolation from various Artemisia species, a genus well-known for producing a rich diversity of sesquiterpene lactones. serbiosoc.org.rs
Initial studies involved the extraction of plant material, followed by chromatographic techniques to separate and purify the individual compounds. Spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with X-ray crystallography, were instrumental in determining the complex, three-dimensional structure of this compound. kaznu.kz Crystalline this compound has been obtained from various species including Artemisia adamsii and Artemisia austriaca Jacq. mdpi.comkaznu.kz These foundational studies provided the basis for subsequent investigations into the chemical synthesis and biological properties of this intricate natural product. acs.org
Chemical and Physical Properties of this compound
Molecular Structure and Formula
This compound is a sesquiterpene lactone characterized by a complex guaianolide skeleton. Its chemical formula is C15H20O3, and it has a molecular weight of 248.32 g/mol . mdpi.com The structure features a unique and intricate arrangement of fused rings, including an epoxide (oxirane) ring and a γ-lactone ring. ontosight.aimdpi.com The stereochemistry of this compound is complex, with multiple chiral centers that are crucial for its biological activity. ontosight.ai The molecule contains six asymmetric carbon atoms, contributing to its specific three-dimensional conformation. kaznu.kz
| Property | Value |
| Molecular Formula | C15H20O3 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 3H-oxireno(8,8a)azuleno(4,5-b)furan-8(4ah)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a,7-trimethyl-, (4as-(3as*,4aalpha,6aalpha,7alpha,9abeta,9balpha))- |
| Skeleton Type | Guaianolide |
| Key Functional Groups | Epoxide, γ-lactone, Carbonyl |
Physicochemical Characteristics
This compound is a colorless, crystalline substance. kaznu.kz As a lipophilic molecule, it is soluble in fats and organic solvents like alcohols. icm.edu.pl Infrared spectroscopy of this compound reveals characteristic absorption bands for a carbonyl group within the γ-lactone and an epoxy group. mdpi.com Mass spectrometry confirms its molecular weight with a molecular ion peak at m/z = 248. mdpi.com Quantum-chemical descriptor studies have suggested that this compound is resistant to elementary decomposition under standard conditions. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
6831-14-7 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1R,3S,6S,7S,10S,11R)-3,7,12-trimethyl-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,9-12H,5-7H2,1-3H3/t9-,10-,11+,12-,14-,15+/m0/s1 |
InChI Key |
CBRKCJOSZHRKFH-UVGOUCATSA-N |
SMILES |
CC1C2CCC3(C4(O3)CC=C(C4C2OC1=O)C)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@@]4(O3)CC=C([C@@H]4[C@H]2OC1=O)C)C |
Canonical SMILES |
CC1C2CCC3(C4(O3)CC=C(C4C2OC1=O)C)C |
Other CAS No. |
6831-14-7 |
Synonyms |
arborescin |
Origin of Product |
United States |
Botanical Sourcing and Biodiversity for Arborescin Research
Primary Plant Genera and Species Rich in Arborescin
The Artemisia genus, belonging to the Asteraceae family, is a significant source of this compound. gbif.org This genus comprises a large number of species, known for their volatile oils and chemical constituents, including sesquiterpene lactones like this compound. gbif.orgencyclopedia.pub
Artemisia absinthium L. as a Major Source
Artemisia absinthium L., commonly known as common wormwood, is recognized as a source of this compound. mdpi.comwikipedia.org This perennial plant is native to temperate regions of Eurasia and North Africa and has become naturalized in other parts of the world, including North America. wikipedia.orgusda.gov
Other Artemisia Species (e.g., A. gorgonum, A. austriaca, A. adamsii, A. arborescens)
Beyond A. absinthium, this compound has been isolated from several other Artemisia species:
Artemisia gorgonum : This aromatic shrub is endemic to the Cape Verde islands. wikipedia.orgplantaedb.com this compound has been isolated from the aerial parts of A. gorgonum. nih.govresearchgate.net
Artemisia austriaca : this compound has been isolated from the flower baskets and leaves of Artemisia austriaca Jacq. mdpi.com This species is native to Europe, Western Siberia, and Iran. kew.orgwikipedia.org
Artemisia adamsii : Crystalline this compound has been obtained from Artemisia adamsii Besser. ebi.ac.ukmdpi.comevitachem.com This subshrub is native to Southern Siberia to Northern China. kew.org The aerial parts of A. adamsii have yielded this compound as a main constituent, along with other related guaianolides. researchgate.net
Artemisia arborescens : Also known as tree wormwood, Artemisia arborescens is an erect evergreen perennial native to the Mediterranean region. wikipedia.orgplantaedb.com this compound has been isolated from the ethanolic extract of the aerial parts of A. arborescens. ebi.ac.uknih.gov
The presence of this compound across these diverse Artemisia species highlights the genus as a significant reservoir for this compound.
Geographic Distribution and Habitat Diversity of this compound-Producing Plants
The Artemisia genus exhibits a wide geographic distribution, primarily in temperate climates of the Northern Hemisphere, often in dry or semi-arid habitats. gbif.orgencyclopedia.pub The specific species known to contain this compound also demonstrate varied distributions and habitat preferences:
Artemisia absinthium : Native to Europe, Siberia, Western Himalaya, and North Africa, A. absinthium is naturalized in areas including North America. wikipedia.orgusda.govkew.org It typically grows on uncultivated arid ground, rocky slopes, and at the edge of footpaths and fields. wikipedia.org It can also be found on disturbed sites within grasslands, pastures, and abandoned cultivated land. usda.gov
Artemisia gorgonum : This species is endemic to the Cape Verde islands, occurring in semi-arid, subhumid, and humid zones. wikipedia.orgplantaedb.com It primarily grows on plains and stony slopes at altitudes between 800 m and 2000 m. wikipedia.orgplantaedb.com
Artemisia austriaca : Native to Europe, Western Siberia, and Northwest Iran, A. austriaca grows primarily in the temperate biome. kew.orgwikipedia.orggbif.org It is often found in dry, rocky areas, grasslands, and disturbed soils. plantiary.com
Artemisia adamsii : This species is native to Southern Siberia and Northern China, growing primarily in the temperate biome. kew.org It is known to colonize lands degraded by inappropriate utilization, such as overgrazing. cambridge.orgcambridge.org
Artemisia arborescens : Native to the Mediterranean region and Southwestern Yemen, A. arborescens is a subshrub or shrub primarily growing in the subtropical biome. kew.orgpfaf.org It thrives in Mediterranean and semi-arid climates and can be found in maquis and forest habitats. pfaf.org It prefers well-drained, moderately fertile, circumneutral or slightly alkaline soil and a position in full sun, tolerating poor, rocky, and very alkaline or saline soils and drought. pfaf.org
This diversity in geographic distribution and habitat suggests that this compound-producing plants have adapted to a range of environmental conditions.
Agronomic and Environmental Factors Influencing this compound Accumulation
While specific detailed research on the agronomic and environmental factors directly influencing this compound accumulation is limited in the provided search results, general information about Artemisia species and their growth conditions can offer insights.
Artemisia species generally thrive in free-draining sandy soil, unfertilized, and in full sun. encyclopedia.pubwikipedia.org Some species, like A. absinthium, prefer soil rich in nitrogen and can be propagated by cuttings or seeds. wikipedia.org A. absinthium grows naturally on uncultivated arid ground and rocky slopes, and it can colonize open, disturbed sites. wikipedia.orgusda.gov It is noted that growing A. absinthium with other plants tends to stunt their growth. wikipedia.org
Artemisia arborescens prefers well-drained soil and can grow in nutritionally poor soil, tolerating drought and performing poorly in consistently wet conditions. pfaf.org Plants in the Artemisia genus tend to be hardier and more aromatic when grown in poor, dry soil. pfaf.org
Environmental factors such as altitude, climate, and soil composition can influence the genetic diversity and potentially the chemical composition of Artemisia populations. mdpi.com For example, studies on Artemisia eriantha in the Central Apennines hypothesized that genetic diversity would differ based on spatial factors like altitude and climate. mdpi.com
While not directly linked to this compound, research on Artemisia adamsii has shown that volatile compounds produced by the plant can inhibit the germination of its own seeds (autotoxicity), which can influence vegetation dynamics in degraded grasslands. cambridge.orgcambridge.org This suggests that chemical interactions within the plant's environment can play a role in its growth and distribution.
Further research specifically focused on the impact of controlled agronomic practices (e.g., fertilization, irrigation, light intensity) and environmental variables (e.g., temperature, rainfall, soil type) on this compound concentration in different Artemisia species would be valuable to optimize its sustainable sourcing.
Here is a summary table of the this compound-producing Artemisia species and their characteristics:
| Species | Native Range | Habitat | Notes |
| A. absinthium | Europe, Siberia, W. Himalaya, N. Africa | Uncultivated arid ground, rocky slopes, field edges, disturbed sites | Also naturalized in North America. wikipedia.orgusda.govkew.org |
| A. gorgonum | Cape Verde | Semi-arid, subhumid, and humid zones; plains and stony slopes (800-2000m) | Endemic to Cape Verde. wikipedia.orgplantaedb.com |
| A. austriaca | Europe to W. Siberia and NW. Iran | Dry, rocky areas, grasslands, disturbed soils | Grows primarily in the temperate biome. kew.orgwikipedia.orggbif.orgplantiary.com |
| A. adamsii | S. Siberia to N. China | Eastern Eurasian steppe, degraded lands | Grows primarily in the temperate biome. kew.orgcambridge.orgcambridge.org |
| A. arborescens | Central & E. Medit., SW. Yemen | Mediterranean and semi-arid climates; maquis and forest | Prefers well-drained, sunny locations; drought-tolerant. kew.orgpfaf.org |
Table 1: this compound-Producing Artemisia Species and Characteristics
Solvent-Based Extraction Approaches from Plant Matrices
The initial step in isolating this compound involves its extraction from dried and powdered plant material. The choice of solvent and extraction technology is paramount and is dictated by the physicochemical properties of this compound and the goal of maximizing yield while minimizing the co-extraction of impurities.
The selection of an appropriate solvent system is based on the principle of "like dissolves like." this compound, as a moderately polar sesquiterpene lactone, requires solvents or solvent systems of intermediate polarity for efficient extraction. The optimization process involves balancing extraction efficiency with selectivity.
Research has demonstrated the efficacy of various solvents for extracting this compound and related compounds. Chloroform has been successfully used to obtain crude extracts containing this compound from Artemisia austriaca. kaznu.kz An acetone (B3395972) extract from the same plant was also shown to yield this compound. kaznu.kz A more innovative approach for extraction from Artemisia absinthium involved using a water/acetone mixture (3/7 ratio) heated at reflux, followed by a subsequent liquid-liquid extraction of the concentrated extract with hexane (B92381). mdpi.com This highlights that binary solvent systems, such as ethanol-water or acetone-water mixtures, can be fine-tuned to optimize the extraction process. frontiersin.org The addition of water to organic solvents like ethanol (B145695) or acetone increases the polarity of the medium, which can enhance the extraction of moderately polar compounds while leaving highly non-polar substances like waxes and chlorophylls (B1240455) behind.
The table below summarizes the characteristics of common solvents used in the extraction of phytochemicals like this compound.
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics & Application for this compound |
| Water | 10.2 | 100.0 | High polarity. Used in mixtures (e.g., with acetone or ethanol) to modulate polarity and extract a broader range of compounds. mdpi.comfrontiersin.org |
| Ethanol | 4.3 | 78.5 | Medium polarity. Effective for extracting sesquiterpene lactones. Often used in hydro-ethanolic mixtures to optimize yield. nih.gov |
| Acetone | 5.1 | 56.5 | Medium polarity. Shown to be effective for this compound extraction, particularly in combination with water. kaznu.kzmdpi.com |
| Chloroform | 4.1 | 61.2 | Low polarity. Successfully used to prepare crude extracts of Artemisia for this compound isolation. kaznu.kz |
| Hexane | 0.1 | 69.0 | Very low polarity. Primarily used for defatting the plant material or for liquid-liquid extraction to remove non-polar impurities. mdpi.com |
This table provides a summary of solvent properties relevant to phytochemical extraction.
While novel extraction methods exist, conventional technologies remain fundamental in the lab-scale isolation of natural products like this compound. botanyjournals.commdpi.com These methods are often the first step in producing a crude extract that is then subjected to further purification.
Maceration : This simple technique involves soaking the powdered plant material in a chosen solvent for a prolonged period with occasional agitation. arcjournals.org It is advantageous for thermolabile compounds as it is typically performed at room temperature. arcjournals.org However, it can be time-consuming and may result in lower extraction efficiency compared to other methods. nih.gov
Percolation : In this process, the solvent is allowed to flow slowly through a column packed with the plant material. arcjournals.org Percolation is generally more efficient than maceration because it involves a continuous flow of fresh solvent over the material, which maintains a higher concentration gradient and promotes more complete extraction. nih.gov
Soxhlet Extraction : This method uses a specialized apparatus to continuously wash the plant material with fresh, condensed solvent. nih.gov It is highly efficient and requires less solvent than maceration. nih.gov A significant drawback is the exposure of the extract to the boiling point temperature of the solvent for an extended period, which can lead to the degradation of heat-sensitive compounds. nih.gov
The table below offers a comparison of these conventional extraction technologies.
| Technique | Principle | Advantages | Disadvantages |
| Maceration | Soaking of plant material in a solvent at room temperature. arcjournals.org | Simple, low cost, suitable for thermolabile compounds. arcjournals.org | Time-consuming, potentially incomplete extraction, large solvent volume. nih.gov |
| Percolation | Continuous slow passage of solvent through a packed bed of plant material. nih.gov | More efficient and faster than maceration; avoids high temperatures. nih.gov | More complex setup than maceration. |
| Soxhlet | Continuous extraction with freshly distilled hot solvent. nih.gov | High extraction efficiency, requires less solvent and time than maceration. nih.gov | Not suitable for thermolabile compounds due to prolonged heat exposure. nih.gov |
This table compares the primary features of common solid-liquid extraction methods.
Optimization of Solvent Systems (e.g., Ethanol, Chloroform, Acetone, Water Mixtures)
Crystallization and Recrystallization Protocols for Enhanced Purity
Crystallization is a fundamental and highly effective technique for the purification of solid compounds, including sesquiterpene lactones like this compound. mt.comlibretexts.org The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. libretexts.org For this compound, specific and methodical crystallization protocols have been developed to achieve high levels of purity, essential for structural elucidation and bioactivity studies. mdpi.com
Detailed research into the isolation of this compound from sources such as Artemisia absinthium has led to the development of a straightforward and effective crystallization process. mdpi.com An initial crude crystal formation is typically achieved from a non-polar solvent fraction. Subsequent purification is then accomplished through a meticulously applied recrystallization procedure using a dual-solvent system. mdpi.com This process involves dissolving the impure crystals in a solvent in which they are highly soluble and then inducing precipitation by adding a second solvent in which they are less soluble. sciencemadness.org
A specific protocol for obtaining pure this compound crystals involves the slow evaporation of a hexane fraction, followed by a repetitive recrystallization process. The impure crystals are first dissolved in a minimal volume of acetone. Subsequently, cold methanol (B129727) is introduced to the solution, causing the less soluble this compound to crystallize out, leaving more soluble impurities behind in the solvent mixture. mdpi.com This cycle is repeated until the desired purity is confirmed, often by thin-layer chromatography showing a single spot. mdpi.com
Table 1: Protocol for Crystallization and Recrystallization of this compound from Artemisia absinthium
| Step | Procedure | Solvent(s) | Temperature | Key Objective | Source |
|---|---|---|---|---|---|
| Initial Crystallization | Slow evaporation of the hexane fraction containing this compound. Crystals are collected via vacuum filtration. | Hexane | 10–15 °C | Formation of initial, impure crystals. | mdpi.com |
| Recrystallization (Purification) | Dissolve impure crystals in a minimum of acetone, then add cold methanol to induce crystallization. | Acetone, Methanol | Cold (for Methanol) | Enhance purity by selectively crystallizing this compound. | mdpi.com |
| Purity Confirmation | Process is repeated until a single spot is observed on thin-layer chromatography (TLC). | N/A | N/A | To verify the high purity of the final crystalline product. | mdpi.com |
The selection of solvents is critical and is often tailored to the specific class of compounds being purified. While the acetone/methanol system is documented for this compound, research on other sesquiterpene lactones reveals a variety of solvent systems, indicating that alternative protocols could potentially be adapted for this compound purification. These methods often rely on single or dual-solvent systems to achieve high-purity crystals.
Table 2: Recrystallization Solvents Used for Other Sesquiterpene Lactones
| Compound | Recrystallization Solvent(s) | Purity Achieved | Source |
|---|---|---|---|
| Leucodin, Matricarin (B12303738) | Toluene | Not specified | mdpi.com |
| Desacetylmatricarin | Benzene | Not specified | mdpi.com |
| α-santonin | Ethyl alcohol | 80-84% (yield of pure compound) | ect-journal.kz |
| Ginkgolides (Lactones) | Acetone followed by 98% Ethanol | >99% | google.com |
| Ixerin Z | Dichloromethane (after initial HSCCC purification) | 98.2% | bioline.org.br |
The success of these protocols hinges on the precise control of conditions such as temperature and solvent ratios. Gradual cooling is essential to encourage the formation of well-ordered crystals rather than the rapid precipitation of an amorphous solid, which can trap impurities. libretexts.org The use of a dual-solvent system, as in the case of this compound, is a sophisticated approach that fine-tunes solubility to maximize the separation of the target compound from contaminants. mdpi.comsciencemadness.org
Biosynthesis of Arborescin
The biosynthesis of Arborescin, like all sesquiterpenes, originates from the mevalonate (B85504) pathway in plants. This fundamental metabolic pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The key steps in the biosynthesis are:
Formation of Farnesyl Pyrophosphate (FPP): Three five-carbon isoprene (B109036) units (derived from IPP and DMAPP) are condensed head-to-tail to form the 15-carbon intermediate, farnesyl pyrophosphate.
Cyclization: The linear FPP molecule undergoes a series of complex, enzyme-mediated cyclization reactions to form the characteristic bicyclic guaianolide carbon skeleton.
Oxidative Modifications: Following cyclization, the hydrocarbon skeleton undergoes various oxidative modifications, including the introduction of hydroxyl groups, epoxidation, and the formation of the γ-lactone ring, which are characteristic features of this compound.
Comprehensive Structural Elucidation and Stereochemical Delineation of Arborescin
Advanced Spectroscopic Analysis
A suite of spectroscopic methods has been instrumental in piecing together the structural puzzle of arborescin.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy has been crucial in identifying the key functional groups within the this compound molecule. mdpi.com The IR spectrum reveals characteristic absorption bands that serve as fingerprints for specific molecular vibrations. A particularly intense and sharp band is observed at approximately 1770 cm⁻¹, which is indicative of the carbonyl group (C=O) present in the γ-lactone ring. mdpi.comkaznu.kz Additionally, absorption bands in the range of 3058-2910 cm⁻¹ are attributed to C-H stretching vibrations. mdpi.com The presence of an epoxy group (C-O-C) is confirmed by a band at around 1130 cm⁻¹ mdpi.comkaznu.kz and another corresponding to deformation vibrations in the plane of C-H bonds appears at 1430 cm⁻¹. mdpi.com
| Functional Group | Absorption Band (cm⁻¹) | Reference |
| Carbonyl (γ-lactone) | 1770 | mdpi.comkaznu.kz |
| C-H Stretch | 3065-2925 | mdpi.comkaznu.kz |
| Epoxy (C-O-C) | 1130 | mdpi.comkaznu.kz |
| C=C Stretch | 1660 | kaznu.kz |
| C-H Deformation | 1430 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy has provided detailed insights into the carbon and proton framework of this compound. Both 1D (¹H and ¹³C) and 2D NMR techniques have been employed to establish the connectivity of atoms. kaznu.kzmdpi.com
The ¹³C NMR spectrum confirms the presence of 15 carbon atoms in the molecule. kaznu.kz Key signals include one for the carbonyl group of the lactone ring and two signals characteristic of carbon atoms in an olefinic double bond. kaznu.kz
| ¹³C NMR Chemical Shifts (ppm) | Assignment | Reference |
| 14.81 | q, C-13 | kaznu.kz |
| 18.9 | q, C-14 | kaznu.kz |
| 22.1 | q, C-15 | kaznu.kz |
| 24.2 | d, C-1 | kaznu.kz |
| 26.1 | t, C-8 | kaznu.kz |
| 35.1 | t, C-2 | kaznu.kz |
| 37.1 | t, C-3 | kaznu.kz |
| 45.5 | d, C-11 | kaznu.kz |
| 47.3 | d, C-5 | kaznu.kz |
| 59.6 | d, C-7 | kaznu.kz |
| 67.4 | s, C-4 | kaznu.kz |
| 77.3 | d, C-6 | kaznu.kz |
| 123.3 | d, C-9 | kaznu.kz |
| 141.1 | s, C-10 | kaznu.kz |
| 174.6 | s, C-12 | kaznu.kz |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) has been employed to determine the molecular weight of this compound and to study its fragmentation patterns, further confirming its molecular formula. mdpi.com Electron impact mass spectrometry shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 248. mdpi.comscribd.com This finding is consistent with the molecular formula C₁₅H₂₀O₃, which has a calculated molecular weight of 248.32 g/mol . mdpi.comdrugfuture.comscribd.com High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, confirming the elemental composition.
| Ion | m/z | Reference |
| [M]⁺ | 248 | mdpi.comscribd.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. azooptics.com The UV spectrum of this compound has been recorded to support its structural identification. kaznu.kz While specific absorption maxima (λmax) are not always detailed in readily available literature, the technique is used to confirm the presence of chromophores, such as the carbon-carbon double bond and the carbonyl group, within the molecule. kaznu.kzazooptics.comsci-hub.se The purity of isolated this compound has also been assessed using liquid chromatography with a diode array detector, which records UV-Vis absorption spectra. mdpi.com
Elemental Composition Analysis (e.g., CNHSO Elemental Analysis)
Elemental analysis has been a fundamental technique in establishing the empirical and molecular formula of this compound. mdpi.com CNHSO (Carbon, Nitrogen, Hydrogen, Sulfur, Oxygen) elemental analysis has verified that this compound is composed solely of carbon, hydrogen, and oxygen. mdpi.comscribd.com The experimental weight percentages of these elements are in close agreement with the theoretical values calculated from the molecular formula C₁₅H₂₀O₃. mdpi.comdrugfuture.com
| Element | Theoretical Mass % | Experimental Mass % | Reference |
| Carbon (C) | 72.55% | ~72.55% | mdpi.comdrugfuture.com |
| Hydrogen (H) | 8.12% | ~8.12% | mdpi.comdrugfuture.com |
| Oxygen (O) | 19.33% | ~19.33% | mdpi.comdrugfuture.com |
Solid-State Structural Characterization
The three-dimensional arrangement of atoms in this compound in the solid state has been definitively established by X-ray diffraction analysis of its crystals. kaznu.kzkaznu.kz This powerful technique has provided precise information on bond lengths, bond angles, and the stereochemistry of the molecule. kaznu.kz The X-ray crystal structure confirmed that this compound possesses a guaianolide skeleton and established the relative stereochemistry of its six asymmetric carbon atoms. kaznu.kzkaznu.kz The analysis revealed the trans-junction of the B and C rings and that the C lactone cycle is in a slightly distorted envelope conformation. kaznu.kz
X-ray Diffraction Analysis for Crystal and Molecular Structure
X-ray crystallography is a cornerstone technique for the unambiguous determination of the atomic and molecular structure of a crystalline compound. wikipedia.org When a single crystal of a substance is exposed to an X-ray beam, the regular, repeating arrangement of atoms within the crystal lattice causes the X-rays to diffract into a unique pattern of spots or reflections. uol.deiastate.edu
By meticulously measuring the angles and intensities of these diffracted beams, scientists can construct a three-dimensional electron density map of the molecule. wikipedia.orgnih.gov From this map, the precise coordinates of each atom can be determined, allowing for the calculation of critical geometric parameters such as bond lengths and bond angles. uol.de The analysis also reveals the crystal system (e.g., monoclinic, orthorhombic) and the dimensions of the unit cell, which is the fundamental repeating block of the crystal structure. nih.govresearchgate.net This method is paramount for establishing the absolute configuration and conformation of molecules like this compound.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) for Crystalline Morphology and Elemental Mapping
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) are complementary techniques used to investigate the surface features and elemental composition of materials. eag.comrtilab.com SEM provides high-resolution images of a sample's surface topography by scanning it with a focused beam of electrons. nanoscience.com This reveals detailed information about the morphology, or shape and size, of the this compound crystals.
When the electron beam interacts with the sample, it also causes the emission of characteristic X-rays from the atoms present. thermofisher.com EDS analysis captures and measures the energy of these X-rays. Since each element emits X-rays at specific, unique energy levels, EDS can identify the elemental constituents of the sample. nanoscience.comthermofisher.com In the analysis of this compound crystals, SEM-EDS analysis was employed to perform an elemental verification. The results confirmed that the crystals were composed solely of carbon, hydrogen, and oxygen, which is consistent with the known molecular formula of this compound (C₁₅H₂₀O₃). mdpi.com
Computational Chemistry Approaches for Structural Validation
Alongside experimental techniques, computational chemistry provides powerful tools for validating structures and predicting molecular behavior. These in silico methods offer deep insights into the electronic properties and reactivity of this compound.
Density Functional Theory (DFT) Calculations for Molecular Parameters
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations were performed to optimize its molecular geometry and determine key electronic parameters. mdpi.com The process utilized the B3LYP hybrid functional with a 6-311G(d,p) basis set to achieve a refined, low-energy configuration of the molecule in its neutral state. mdpi.com
A primary outcome of these calculations is the determination of the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.com These values are fundamental to understanding the molecule's electronic behavior.
Table 1: Calculated Frontier Orbital Energies for this compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | -8.10 |
| ELUMO | -1.37 |
Data sourced from DFT calculations using the B3LYP 6-311G(d,p) method. mdpi.com
Quantum-Chemical Descriptors for Stability and Reactivity Predictions
From the fundamental parameters calculated by DFT, a range of quantum-chemical descriptors can be derived to predict the stability and reactivity of a molecule. rasayanjournal.co.inwisdomlib.org For this compound, these descriptors indicate a stable yet highly reactive molecule. mdpi.com
Table 2: Calculated Quantum-Chemical Descriptors for this compound
| Descriptor | Definition | Value |
|---|---|---|
| Energy Gap (ΔEgap) | ELUMO - EHOMO | 6.73 eV |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 3.36 eV |
| Dipole Moment | Measure of molecular polarity | 4.88 Debye |
Data sourced from DFT calculations. mdpi.com
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Carbon |
| Hydrogen |
Synthetic Chemistry of Arborescin and Its Structural Analogues
Total Synthesis Strategies for Arborescin
Stereoselective Synthesis of this compound and its Isomers (e.g., 1,10-Epithis compound)
Stereoselective synthesis is crucial for accessing natural products like this compound with defined absolute and relative configurations, as different stereoisomers can exhibit vastly different biological properties. d-nb.info The stereoselective synthesis of this compound and its isomer 1,10-epithis compound has been reported. connectedpapers.comacs.org These syntheses often involve carefully controlled reactions to install the correct stereocenters, particularly at the epoxide and the fused ring junctions. Studies have detailed the syntheses of this compound and 1,10-epithis compound, highlighting the stereochemical control achieved during the synthetic routes. acs.org
Semisynthetic Approaches to this compound Derivatives from Natural Precursors
Semisynthetic approaches utilize readily available natural products as starting materials for the synthesis of this compound derivatives. This can offer a more efficient route compared to total synthesis, especially if the precursor shares a significant portion of the target molecule's structure. Arglabin (B1666082), another guaianolide sesquiterpene lactone, has been identified as an excellent starting material for the synthesis of this compound. researchgate.net This suggests that chemical modifications of arglabin can lead to the this compound scaffold. Semisynthesis allows for targeted modifications of a natural core structure to explore structure-activity relationships and generate novel analogues.
Chemical Modification and Derivatization for Structure-Activity Relationship Studies
Chemical modification and derivatization of this compound and related sesquiterpene lactones are extensively performed to understand how structural changes influence biological activity (Structure-Activity Relationship, SAR). d-nb.inforesearchgate.net The α-methylene-γ-lactone moiety is recognized as a key functional group for the bioactivity of many sesquiterpene lactones, acting as a Michael acceptor that can react with biological nucleophiles. mdpi.comnih.govsemanticscholar.org Modifications around this moiety and other parts of the molecule can significantly alter their interactions with biological targets.
Synthesis of Novel Epoxy Sesquiterpene Lactones
Given the presence of an epoxide in this compound and the known bioactivity of epoxides, the synthesis of novel epoxy sesquiterpene lactones is an active area of research. mdpi.com Studies have reported the synthesis of new epoxy derivatives from natural sesquiterpene lactones like dehydrocostus lactone through reactions such as epoxidation with meta-chloroperbenzoic acid (MCPBA). mdpi.com These synthetic epoxy lactones are then evaluated for various biological activities, such as herbicidal potential. mdpi.com
Modifications of the α-Methylene-γ-Lactone Moiety
The α-methylene-γ-lactone group is a primary site for chemical modification due to its reactivity. nih.govsemanticscholar.orgnih.gov This moiety can undergo Michael addition reactions with nucleophiles, including those present in biological systems like sulfhydryl or amino groups in proteins. nih.govsemanticscholar.orgnih.gov Modifications to this group, such as reduction of the double bond or addition of various nucleophiles, can significantly impact the compound's reactivity and biological profile. researchgate.netresearchgate.net Research on arglabin derivatives, for instance, has shown that modifications to the α-methylene-γ-butyrolactone moiety can lead to compounds with altered cytotoxicity and selectivity. researchgate.net The locked s-cis geometry of the α-methylene-γ-butyrolactone moiety in some sesquiterpene lactones can influence the efficiency and stereoselectivity of Michael additions. researchgate.netresearchgate.net
Biological Activities and Pharmacological Investigations of Arborescin in Vitro and Non Human in Vivo Models
Antimicrobial Activity Studies
Arborescin has demonstrated efficacy against a range of bacterial and fungal strains in in vitro studies. mdpi.comresearchgate.net These investigations have evaluated its ability to inhibit microbial growth and determined the concentrations required for such effects.
Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Listeria innocua)
Studies have shown that this compound can effectively inhibit the growth of Staphylococcus aureus and Listeria innocua at relatively low concentrations. mdpi.comresearchgate.netdoaj.org For instance, this compound exhibited a Minimum Inhibitory Concentration (MIC) of 166 µg/mL against both Staphylococcus aureus and Listeria innocua. mdpi.comresearchgate.net This suggests a potential for this compound as an antibacterial agent. mdpi.comresearchgate.net
Antifungal Efficacy Against Fungal Pathogens (e.g., Candida glabrata, Aspergillus niger, Penicillium digitatum)
This compound has also displayed significant antifungal activity. mdpi.comresearchgate.net Research indicates its effectiveness against Candida glabrata, with a Minimum Inhibitory Concentration (MIC) of 83 µg/mL and a Minimum Fungicidal Concentration (MFC) of 166 µg/mL. mdpi.comresearchgate.net While some studies on essential oils containing this compound from Artemisia arborescens showed lower efficacy against Aspergillus niger compared to other Artemisia species oils, this compound itself has demonstrated antifungal action against relevant pathogens. serbiosoc.org.rsresearchgate.net
Evaluation of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters in evaluating the potency of antimicrobial compounds. For this compound, studies have determined these values for specific microorganisms. As noted, the MIC for Staphylococcus aureus and Listeria innocua is 166 µg/mL. mdpi.comresearchgate.net For Candida glabrata, the MIC is 83 µg/mL and the MFC is 166 µg/mL. mdpi.comresearchgate.net These values indicate the concentrations at which this compound inhibits visible microbial growth and kills the microorganisms, respectively.
Table 1: In Vitro Antimicrobial Activity of this compound (Selected Strains)
| Microorganism | MIC (µg/mL) | MFC (µg/mL) | Source |
| Staphylococcus aureus | 166 | Not reported | mdpi.comresearchgate.net |
| Listeria innocua | 166 | Not reported | mdpi.comresearchgate.net |
| Candida glabrata | 83 | 166 | mdpi.comresearchgate.net |
Cytotoxic and Antitumor Activity at the Cellular Level
This compound has been investigated for its cytotoxic and antitumor effects, particularly its selective toxicity towards cancer cell lines compared to non-tumoral cells. researchgate.netnih.gov
In Vitro Selectivity Against Cancer Cell Lines (e.g., Neuroblastoma SH-SY5Y, Hepatocarcinoma HepG2)
Studies have evaluated the cytotoxic activity of this compound on various cancer cell lines, including neuroblastoma (SH-SY5Y) and hepatocarcinoma (HepG2). researchgate.netnih.gov this compound has shown significant cytotoxic activity in vitro, with a more pronounced effect on cancer cell lines. researchgate.netnih.gov For instance, this compound was able to reduce the viability of tumoral cells with IC50 values ranging from 229 to 233 μM against SH-SY5Y and HepG2 cell lines. researchgate.netnih.gov
Comparative Cytotoxicity with Non-Tumoral Cell Lines (e.g., Bone Marrow Stromal S17)
Crucially, research has compared the cytotoxicity of this compound against cancer cell lines and non-tumoral cell lines, such as bone marrow stromal S17 cells. researchgate.netnih.gov this compound demonstrated a significantly lower IC50 value (229–233 μM) for the tested cancer cell lines (SH-SY5Y and HepG2) compared to the S17 non-tumoral cell line (445 μM). researchgate.netnih.gov This suggests a degree of selectivity in this compound's cytotoxic action, being less toxic to non-tumoral cells than to cancer cells. researchgate.netnih.gov This differential toxicity highlights this compound's potential as a candidate for further investigation into its antitumoral mechanisms. researchgate.netnih.gov
Table 2: In Vitro Cytotoxicity of this compound (Selected Cell Lines)
| Cell Line | Type | IC50 (μM) | Source |
| Neuroblastoma SH-SY5Y | Cancer | 229-233 | researchgate.netnih.gov |
| Hepatocarcinoma HepG2 | Cancer | 229-233 | researchgate.netnih.gov |
| Bone Marrow Stromal S17 | Non-tumoral | 445 | researchgate.netnih.gov |
Induction of Cell Death Mechanisms
In vitro studies have explored the cytotoxic potential of this compound, particularly against tumoral cell lines. This compound isolated from Artemisia gorgonum has demonstrated notable cytotoxic activity in vitro, exhibiting a significantly lower IC50 value against neuroblastoma (SH-SY5Y) and hepatocarcinoma (HepG2) cells compared to nontumoral bone marrow stromal (S17) cells. researchgate.net This suggests a degree of selective toxicity towards cancer cells. While the specific mechanisms by which this compound induces cell death require further elucidation, sesquiterpene lactones as a class are known to be correlated with the induction of cell death, including apoptosis. mdpi.comkoreascience.kr Research on other sesquiterpene lactones has indicated various mechanisms involved in apoptosis induction, such as targeting key signaling pathways and influencing the expression of proteins involved in cell death. frontiersin.orgmdpi.comnih.gov
Antioxidant Activity Assessment
The antioxidant capacity of this compound has been evaluated using in vitro assays, including free radical scavenging and inhibition of lipid peroxidation tests.
Free Radical Scavenging Assays (e.g., DPPH Radical Scavenging Assay)
This compound's ability to scavenge free radicals has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In one study, this compound demonstrated a relatively modest antioxidant capacity in this assay, with an IC50 value of 5.04 ± 0.12 mg/mL. mdpi.com This value was notably higher than that of ascorbic acid, a known antioxidant standard, which had an IC50 of 0.16 ± 0.003 mg/mL. mdpi.com The results indicate that while this compound possesses some free radical scavenging activity, it is considerably less potent than established antioxidants like ascorbic acid.
| Compound | Assay | IC50 (mg/mL) |
| This compound | DPPH | 5.04 ± 0.12 |
| Ascorbic Acid | DPPH | 0.16 ± 0.003 |
Inhibition of Lipid Peroxidation (e.g., β-carotene Bleaching Test)
The capacity of this compound to inhibit lipid peroxidation has been investigated using the β-carotene bleaching test. In this assay, this compound showed a low percentage of inhibition of linoleic acid oxidation, recorded at 3.64%. mdpi.com This level of inhibition was significantly lower compared to that of the reference compound BHA (Butylated Hydroxyanisole). mdpi.com The findings suggest that this compound exhibits limited inhibitory effects on the oxidation of linoleic acid under the conditions of this test.
| Compound | Assay | Inhibition (%) |
| This compound | β-carotene bleaching test | 3.64 |
| BHA | β-carotene bleaching test | Higher than this compound mdpi.com |
Other Biologically Relevant Activities Associated with Sesquiterpene Lactones
Sesquiterpene lactones, the class of compounds to which this compound belongs, are associated with a range of other biological activities that contribute to their ecological roles in plants and their potential pharmacological applications.
Phytotoxic Activity and Plant Growth Regulation
Sesquiterpene lactones are known to exhibit phytotoxic activity and can influence plant growth. mdpi.commdpi.comscribd.com This effect, often referred to as allelopathy, is considered important in the evolutionary context for plants, potentially serving as a defense mechanism against competing plant species or herbivores. mdpi.commdpi.comscribd.com Studies on various sesquiterpene lactones and extracts from Artemisia species, which are sources of this compound, have demonstrated effects on seed germination and root growth of other plants. mdpi.comresearchgate.nettandfonline.com The nature and extent of these effects can depend on factors such as the specific lactone structure, its concentration, and the plant species being affected. mdpi.com
Anti-inflammatory Effects (General Sesquiterpene Lactone Class)
The anti-inflammatory potential of sesquiterpene lactones as a class has been extensively studied. mdpi.comnih.govuac.ptresearchgate.netnih.gov These compounds are recognized for their ability to modulate various inflammatory pathways and inhibit key pro-inflammatory molecules. nih.gov Mechanisms of action can involve the inhibition of crucial signaling pathways such as NF-κB and MAPK, which play central roles in the inflammatory response. mdpi.comnih.gov While the anti-inflammatory effects are well-documented for the sesquiterpene lactone class, specific in vitro or non-human in vivo data detailing this compound's direct anti-inflammatory activity were not prominently available in the consulted literature. However, plants containing this compound, such as Artemisia arborescens, have a history of use in traditional medicine for anti-inflammatory purposes. researchgate.net
Antimalarial Activity (General Sesquiterpene Lactone Class)
Sesquiterpene lactones (SQLs), a significant class of natural products predominantly found in plants of the Asteraceae family, are characterized by a 15-carbon skeleton and a γ-lactone group. This structural diversity contributes to their various biological activities, including antimalarial properties. Artemisinin (B1665778), a well-known antimalarial drug, is an endoperoxide sesquiterpene lactone isolated from Artemisia annua. Its antimalarial action is attributed to its unique peroxide bridge. nih.govnih.govmdpi.comwikipedia.org The discovery of artemisinin has spurred research into other sesquiterpene lactones as potential antimalarial agents. nih.gov
Research has explored the antimalarial activity of various sesquiterpene lactones in in vitro and non-human in vivo models. Studies have shown that sesquiterpene lactones can exhibit activity against different stages of the Plasmodium parasite life cycle. asm.org
This compound, a sesquiterpene lactone isolated from species such as Artemisia gorgonum and Artemisia absinthium, has demonstrated antiplasmodial activity in vitro. bioline.org.brmdpi.com Specifically, this compound has been reported to inhibit the growth of Plasmodium falciparum. bioline.org.br In one study, this compound, along with ridentin (B1236977) and hanphyllin, showed significant activity against P. falciparum strain FcB1 with IC₅₀ values ranging from 2.3 to 5.4 µg/mL. mdpi.com The volatile oil of Artemisia gorgonum, containing this compound, also exhibited mild antiplasmodial activity in vitro. bioline.org.br
Other sesquiterpene lactones have also shown promising antimalarial activity in in vitro and in vivo models. For instance, vernopicrin and vernomelitensin, isolated from Vernonia guineensis, demonstrated potent antiplasmodial activity against both chloroquine-sensitive (Hb3) and chloroquine-resistant (Dd2) P. falciparum lines in vitro, with IC₅₀ values below 1 µg/mL for Hb3. nih.gov Bergenin (B1666849), another sesquiterpene lactone, effectively inhibited P. falciparum growth in vitro and significantly inhibited the growth of Plasmodium berghei in mice. nih.gov Parthenin and parthenolide, structurally related to artemisinin, have shown activity against Plasmodium blood stage development and also demonstrated inhibitory effects on P. falciparum sexual stage transmission in in vitro and ex vivo models. asm.org
The mechanism of action for the antimalarial activity of sesquiterpene lactones can vary. For artemisinin, the endoperoxide bridge is crucial, and its activation is believed to generate free radicals that damage the parasite. nih.govmdpi.comwikipedia.orgrsc.org While the exact mechanisms for all sesquiterpene lactones, including this compound, are not fully elucidated, the presence of reactive functional groups, such as the α-methylene-γ-lactone group common in many active sesquiterpene lactones, is often implicated in their biological activity. nih.govtandfonline.com
Data from in vitro studies on the antiplasmodial activity of this compound and selected other sesquiterpene lactones are presented in the table below:
| Compound | Source Plant | P. falciparum Strain | IC₅₀ (µg/mL) | Model | Reference |
| This compound | Artemisia gorgonum | FcB1 | 2.3 - 5.4 | In vitro | mdpi.com |
| Vernopicrin | Vernonia guineensis | Hb3 | 0.47 - 1.62 | In vitro | nih.gov |
| Vernomelitensin | Vernonia guineensis | Hb3 | 0.57 - 1.50 | In vitro | nih.gov |
| Bergenin | Rodgersia aesculifolia | P. falciparum | 14.1 | In vitro | nih.gov |
| Helenalin | - | Asexual erythrocytic stages | 0.23 - 7.41 µM | In vitro | mdpi.com |
| Ineupatorolide A | Carpesium rosulatum | D10 | 0.007 | In vitro | mdpi.com |
| Vernodalol | Vernonia colorata | PoW | 4.0 | In vitro | mdpi.com |
| 11b,13-dihydrovernodalin | - | PoW | 2.3 | In vitro | mdpi.com |
Note: IC₅₀ values represent the half-maximal inhibitory concentration, indicating the compound's potency in inhibiting parasite growth.
Further research utilizing non-human in vivo models has also supported the potential of sesquiterpene lactones. For example, bergenin showed significant suppression of parasitemia in P. berghei-infected mice. nih.gov While specific in vivo data for isolated this compound in non-human models for antimalarial activity were not extensively detailed in the search results, the presence of sesquiterpene lactones in plant extracts exhibiting in vivo antimalarial activity suggests their contribution to the observed effects. uonbi.ac.ke
The investigation into sesquiterpene lactones, including this compound, highlights their potential as a source for novel antimalarial lead compounds, particularly in the context of emerging resistance to existing drugs like artemisinin. nih.govasm.org
Molecular Mechanisms of Action and Target Identification Through in Silico Approaches
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comscribd.com This method is instrumental in foreseeing the binding patterns and affinities between a ligand, such as Arborescin, and a target biomolecule. mdpi.comresearchgate.net
In silico molecular docking studies have been employed to predict the binding affinities of this compound with specific protein targets. mdpi.comscribd.com The strength of this binding is often expressed in kcal/mol, with a more negative value indicating a stronger, more favorable interaction. scribd.com
One study investigated the binding affinity of this compound against two key proteins: Xanthine oxidoreductase, associated with antioxidant activity, and Dihydrofolate reductase (DHFR), linked to antibacterial activity. mdpi.comresearchgate.net The results indicated that this compound exhibits a noteworthy binding affinity for both targets. mdpi.comresearchgate.net Specifically, this compound showed a robust docking score, suggesting a high affinity and significant potential as an inhibitor for these proteins. mdpi.com
Predicted Binding Affinities of this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| Xanthine Oxidoreductase | 3AX7 | -8.0 | Oxypurinol | -8.0 |
| Dihydrofolate Reductase | 4M6J | -8.1 | Ciprofloxacin | -8.0 |
Data sourced from a 2024 study on this compound isolated from Artemisia absinthium L. researchgate.net
The docking analysis of this compound with Xanthine oxidoreductase revealed the formation of four hydrogen bonds with amino acid residues within the binding pocket, specifically with Leu580, Glu757, Arg793, and Ile1063. mdpi.com This contrasts with the native inhibitor allopurinol, which did not form any hydrogen bonds in the same simulation. mdpi.com
Computational docking has identified Dihydrofolate reductase (DHFR) as a putative molecular target for this compound. mdpi.com DHFR is a crucial enzyme in the biosynthesis of tetrahydrofolate, which is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. mdpi.comresearchgate.net Inhibition of DHFR disrupts these vital cellular processes, making it an attractive target for the development of antibacterial agents. mdpi.comresearchgate.net
The molecular docking simulation of this compound against DHFR (PDB: 4M6J) resulted in a strong binding affinity of -8.1 kcal/mol. mdpi.comresearchgate.net This affinity was found to be higher than that of the well-known antibiotic, ciprofloxacin, which had a binding affinity of -8.0 kcal/mol in the same study. mdpi.comresearchgate.net This suggests that this compound has significant potential as a potent antibacterial agent by targeting DHFR. mdpi.com
Prediction of Binding Patterns and Affinities
Computational Modeling of Cellular and Enzymatic Pathway Modulation
Computational modeling allows for the simulation and analysis of how a compound like this compound might influence complex biological networks, such as cellular and enzymatic pathways. mit.edunih.gov These models can help in formulating hypotheses about a compound's mechanism of action on a broader biological scale. nih.gov
Based on molecular docking results, it is hypothesized that this compound can act as an enzyme inhibitor. numberanalytics.com The strong binding affinity of this compound to enzymes like Xanthine oxidoreductase and Dihydrofolate reductase suggests a potential to disrupt their normal function. mdpi.com Inhibition of such key enzymes can lead to the disruption of associated metabolic processes. nih.gov For instance, the inhibition of DHFR would directly interfere with folate metabolism, a critical pathway for cell growth and proliferation. mdpi.comresearchgate.net
The interaction of sesquiterpene lactones, the class of compounds this compound belongs to, with various cellular signaling pathways has been a subject of interest. eurekaselect.com These compounds are known to modulate key signaling pathways involved in processes like inflammation and cell proliferation. eurekaselect.comnih.gov For example, some sesquiterpene lactones have been shown to interact with the NF-κB and MAPK signaling pathways. eurekaselect.com While direct computational studies on this compound's interaction with specific signaling pathways are not extensively detailed in the provided context, the known activities of related compounds suggest this as a promising area for future in silico and experimental investigation.
Hypothesized Enzyme Inhibition and Metabolic Process Disruption
Structure-Activity Relationship (SAR) Insights from Computational Studies
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. nih.gov Computational SAR analyses can provide valuable insights for prioritizing compounds and guiding the design of more potent analogues. unipr.it
For sesquiterpene lactones, it is generally believed that the α-methylene-γ-lactone group plays a crucial role in their biological effects. mdpi.com This functional group is a reactive site that can interact with biological nucleophiles, such as cysteine residues in proteins, through a Michael-type addition. mdpi.com This interaction is thought to be a key determinant of their multi-target action. mdpi.com While specific computational SAR studies for this compound are not detailed in the search results, the presence of this reactive moiety in its structure is a significant factor in its predicted biological activities.
Advanced Analytical Methods and Chemoinformatic Applications in Arborescin Research
Advanced Spectroscopic Techniques for Complex Mixture Analysis
The structural elucidation and analysis of arborescin, especially when isolated from natural sources like Artemisia absinthium or Artemisia austriaca, rely on a combination of advanced spectroscopic methods. mdpi.comkaznu.kz These techniques provide detailed information about the molecule's atomic composition, functional groups, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are indispensable for the definitive structural confirmation of this compound. kaznu.kzmdpi.com
¹H NMR: Provides information about the number and chemical environment of protons in the this compound molecule. researchgate.net
¹³C NMR: Reveals the number and types of carbon atoms, with characteristic signals for the γ-lactone carbonyl group (around 182.2 ppm) and olefinic double bonds. kaznu.kz
2D NMR Techniques: For complex molecules like this compound, 2D NMR is essential to establish connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Correlation (HMQC), and Heteronuclear Multiple Bond Coherence (HMBC) are used to map out the complete bonding network of the molecule. mdpi.com Nuclear Overhauser Effect (NOE) experiments provide through-space correlations, which are critical for determining the relative stereochemistry of the molecule. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is a key tool for determining the molecular weight and elemental formula of this compound. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used for analyzing the volatile components of plant extracts. notulaebotanicae.roserbiosoc.org.rs In the context of this compound, electron impact (EI) ionization can confirm its molecular weight, with a characteristic molecular ion peak at a mass-to-charge ratio (m/z) of 248. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for analyzing less volatile compounds in complex mixtures. nih.govscispace.com LC-MS/MS allows for the separation of this compound from other phytochemicals in a plant extract, followed by its fragmentation to yield structural information, enhancing the confidence of its identification. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide highly accurate mass measurements, further confirming the elemental composition. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. mdpi.comkaznu.kz The IR spectrum of this compound shows characteristic absorption bands for the γ-lactone carbonyl group (around 1770 cm⁻¹) and the epoxy group. mdpi.com
The table below summarizes the key spectroscopic data used in the identification of this compound.
| Spectroscopic Technique | Observation | Interpretation | Reference(s) |
| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z = 248 | Confirms the molecular weight of this compound (C₁₅H₂₀O₃). | mdpi.com |
| ¹³C NMR Spectroscopy | Signal at ~182.2 ppm | Indicates the presence of a carbonyl carbon in the γ-lactone ring. | kaznu.kz |
| ¹³C NMR Spectroscopy | Signals at ~128.4 and ~144.3 ppm | Characteristic of carbon atoms in an olefinic double bond. | kaznu.kz |
| IR Spectroscopy | Absorption band at ~1770 cm⁻¹ | Confirms the presence of a γ-lactone carbonyl functional group. | mdpi.comresearchgate.net |
Chemoinformatics Analysis and Database Integration for Compound Profiling
Chemoinformatics combines computational methods with chemical information to analyze and predict the properties of molecules like this compound. mdpi.com This approach is vital for profiling its potential biological activities and for understanding structure-activity relationships.
Molecular Docking: This computational technique is used to predict how a molecule like this compound might bind to a specific biological target, such as a protein or enzyme. mdpi.com For instance, molecular docking studies have been performed to investigate the binding affinity of this compound to microbial enzymes like dihydrofolate reductase. researchgate.net Such studies have shown that this compound can exhibit strong binding interactions, suggesting its potential as an antimicrobial agent. mdpi.comscribd.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com For sesquiterpene lactones, including this compound, QSAR studies can help in understanding which structural features are important for a specific activity, such as bitterness perception or cytotoxicity. unipr.it These models use molecular descriptors (numerical representations of chemical information) to build predictive models. mdpi.com
Database Integration: The integration of experimental and predicted data into chemical and biological databases is crucial for modern drug discovery and natural product research. imsc.res.in Databases like IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics) serve as valuable resources, providing curated information on phytochemicals, including their structures, physicochemical properties, and reported therapeutic uses. imsc.res.in Such platforms enable researchers to apply chemoinformatic tools to screen large collections of natural products like this compound for potential drug-like properties. imsc.res.inacs.org The use of artificial neural networks and other machine learning techniques applied to datasets of sesquiterpene lactones can help in classifying plant species and predicting the occurrence of specific compounds based on taxonomic data. nih.gov
The following table outlines the application of chemoinformatic tools in this compound research.
| Chemoinformatic Application | Description | Example in this compound Research | Reference(s) |
| Molecular Docking | Predicts the binding mode and affinity of a small molecule to a macromolecular target. | Predicting the interaction of this compound with bacterial dihydrofolate reductase, showing a strong docking score. | mdpi.comresearchgate.net |
| QSAR Modeling | Relates variations in molecular structure to changes in biological activity. | Analysis of a set of bitter tastants, including this compound, to model taste perception. | unipr.it |
| Database Integration | Curation and storage of chemical and biological data in searchable databases. | Inclusion in phytochemical databases like IMPPAT, which provide structural and property data. | imsc.res.in |
| Artificial Neural Networks | Machine learning approach used for classification and prediction based on structural data. | Classification of Asteraceae tribes based on their sesquiterpene lactone profiles. | nih.gov |
Development of Quantitative Analytical Methods for this compound in Biological Samples
While the isolation and identification of this compound from plant sources are well-documented, the development of robust quantitative methods for its detection in biological samples (e.g., plasma, urine, tissues) is a critical next step for any future preclinical or clinical investigations. Such methods are essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a foundational technique for quantitative analysis. acs.org An HPLC method coupled with a suitable detector, such as a Diode Array Detector (DAD) or Ultraviolet (UV) detector, can be developed for quantifying this compound. The method would require careful optimization of the mobile phase, column, and flow rate to achieve good separation from endogenous components in the biological matrix. A key part of method development involves validation, including establishing linearity, accuracy, precision, and the limit of quantification (LOQ).
Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, which is often required for the low concentrations found in biological fluids, LC-MS is the method of choice. researchgate.netresearchgate.net
Methodology: An LC-MS/MS method would involve extracting this compound from the biological sample (e.g., via liquid-liquid extraction or solid-phase extraction), separating it on an HPLC column, and detecting it with a mass spectrometer.
Detection: The mass spectrometer would be operated in selected reaction monitoring (SRM) mode, where a specific precursor ion (the molecular ion of this compound, m/z 248) is selected and fragmented, and a specific product ion is monitored for quantification. This process is highly specific and minimizes interference from other molecules in the sample.
Application: Although specific quantitative methods for this compound in biological fluids are not extensively published, the methodologies are well-established for other structurally related sesquiterpene lactones like artemisinin (B1665778) and its derivatives. researchgate.net These established methods, often applied to plasma samples, serve as a direct template for developing a validated assay for this compound. researchgate.net
The development of such a quantitative method would be a significant advancement, enabling detailed studies of this compound's behavior in biological systems.
Future Research Directions and Conceptual Applications of Arborescin
In-depth Elucidation of Cellular and Molecular Mechanisms
While preliminary research has identified Arborescin's bioactivities, a detailed understanding of its interactions at the cellular and molecular level is a key future objective. Current in-silico molecular docking studies have provided initial hypotheses. For instance, this compound shows a high binding affinity for Dihydrofolate Reductase (DHFR) from Staphylococcus aureus, suggesting a potential mechanism for its antibacterial action by impeding cellular replication. mdpi.com Similarly, its cytotoxic effects against tumor cells, which are reportedly greater than the conventional drug etoposide (B1684455) in some cases, necessitate a deeper investigation into the specific apoptotic or cell cycle arrest pathways it may trigger. mdpi.com
Future studies should move beyond computational models to experimental validation. Research should aim to:
Identify and validate direct molecular targets: Utilizing techniques like affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) can confirm the binding of this compound to predicted targets like DHFR and uncover novel interacting proteins.
Map signaling pathway modulation: Investigating the effect of this compound on key signaling pathways is crucial. For sesquiterpene lactones, a common mechanism of anti-inflammatory action is the inhibition of the nuclear factor κB (NF-κB) pathway, which regulates numerous inflammatory genes. nih.govnih.gov Transcriptomic and proteomic analyses of cells treated with this compound would reveal its impact on NF-κB and other critical pathways involved in inflammation, cell proliferation, and apoptosis.
Characterize mechanisms of antimicrobial action: For its antifungal activity, research is needed to elucidate the precise mechanism by which this compound inhibits fungal growth, which could involve cell membrane disruption or interference with essential metabolic processes. scribd.comresearchgate.net
Exploration of Novel Analogues via Combinatorial Chemistry and Rational Design
The native structure of this compound provides a scaffold that can be chemically modified to enhance its biological activity, improve its pharmacokinetic properties, or reduce potential toxicity. The generation of novel analogues through both rational design and combinatorial chemistry represents a promising avenue for drug discovery.
Rational Drug Design: This approach involves designing molecules with a high affinity for a specific biological target. ugr.esnih.gov Based on the elucidated molecular targets of this compound (as per section 10.1), computational modeling can be used to design derivatives with improved binding energies and specificity. nih.gov For example, if DHFR is confirmed as a key target, analogues can be designed to fit more precisely into its active site. Arglabin (B1666082), another guaianolide, has been successfully used as a starting material for the synthesis of this compound, indicating the feasibility of using related natural compounds for semi-synthesis. researchgate.net
Combinatorial Chemistry: This technique allows for the rapid synthesis of a large number of different but structurally related molecules. Libraries of this compound derivatives could be created by modifying its functional groups, such as the γ-lactone ring or epoxy group. mdpi.comnih.gov These libraries can then be screened in high-throughput assays to identify compounds with superior activity against specific cancer cell lines or microbial strains. Semi-synthetic modifications of other sesquiterpene lactones have successfully yielded derivatives with altered cytotoxicity and selectivity, providing a blueprint for similar work on this compound. researchgate.net
Investigation of Synergistic Bioactivities with Other Phytochemicals
The therapeutic efficacy of a compound can often be enhanced when used in combination with other active agents, a phenomenon known as synergy. nih.gov Investigating the synergistic potential of this compound with other phytochemicals or conventional drugs could lead to more effective combination therapies with potentially lower side effects.
Future research in this area should focus on:
Synergy with other Artemisia constituents: Plants from the Artemisia genus are rich in a variety of bioactive compounds, including flavonoids and other terpenoids. mdpi.com Flavonoids in Artemisia annua, for example, have been shown to act synergistically with the antimalarial sesquiterpene lactone, artemisinin (B1665778). nih.gov It is plausible that this compound could exhibit similar synergistic effects with co-occurring compounds like artemetin (B1667621) or casticin, leading to enhanced antimicrobial or cytotoxic activity. mdpi.comunl.pt
Combination with conventional drugs: Exploring combinations of this compound with established antibiotics or chemotherapeutic agents could reveal synergistic interactions. plos.org This could potentially lower the required dosage of the conventional drug, thereby reducing its toxicity and combating drug resistance.
A summary of potential synergistic combinations for future research is presented in the table below.
| This compound Combination | Potential Phytochemical/Drug Class | Rationale for Investigation |
| Antioxidant Synergy | Strong Antioxidants (e.g., Vitamin C, Quercetin) | Enhancement of overall protection against oxidative stress. scribd.com |
| Antimicrobial Synergy | Other Artemisia Terpenoids/Flavonoids | Potential for enhanced activity observed with other sesquiterpene lactones like artemisinin. nih.gov |
| Anticancer Synergy | Conventional Chemotherapeutics (e.g., Etoposide) | Potential to increase efficacy and overcome drug resistance. mdpi.complos.org |
Sustainable Production Strategies for this compound and its Derivatives
For this compound or its future analogues to be viable for widespread application, sustainable and economically feasible production methods are essential. Relying solely on extraction from wild plant sources is often not sustainable due to variations in yield and environmental impact.
Future strategies should explore a multi-pronged approach:
Optimized Cultivation and Extraction: Developing cultivation programs for high-yielding Artemisia species (e.g., Artemisia arborescens, Artemisia gorgonum) and optimizing extraction and purification protocols can improve the supply of the natural compound. mdpi.comnotulaebotanicae.ro
Semi-synthesis: As a method that uses naturally derived compounds as starting materials, semi-synthesis offers a cost-effective way to produce complex molecules. wikipedia.orgnumberanalytics.com Using more abundant natural precursors, such as Arglabin, to synthesize this compound or its derivatives can be a highly efficient strategy. researchgate.netd-nb.info
Biosynthesis in Engineered Organisms: A long-term and highly sustainable strategy involves metabolic engineering. The biosynthetic pathways for sesquiterpene lactones can be elucidated and transferred into microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). osti.gov These engineered microbes can then be grown in large-scale fermenters to produce this compound or its precursors from simple, renewable feedstocks, offering a consistent and scalable supply chain. dntb.gov.ua
Integration of Multi-omics Technologies for Comprehensive Biological Understanding
To fully comprehend the biological impact of this compound, an integrated systems biology approach is necessary. Multi-omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global view of molecular changes within an organism or cell in response to a substance. mdpi.comfrontiersin.orgnih.gov
The application of these technologies to this compound research will be transformative:
Genomics and Transcriptomics: These tools can identify the genes and gene expression patterns that are altered by this compound treatment. researchgate.net This can help pinpoint the cellular pathways affected, identify potential off-target effects, and reveal mechanisms of resistance in microbes or cancer cells. nih.gov
Proteomics: By analyzing the entire set of proteins, proteomics can reveal changes in protein expression and post-translational modifications, providing direct insight into the functional state of the cell and confirming the molecular targets of this compound. mdpi.comabrf.org
Metabolomics: This technology profiles the small-molecule metabolites within a cell. abrf.org It can reveal how this compound alters cellular metabolism, which is particularly relevant for understanding its antimicrobial effects and its impact on the metabolic reprogramming characteristic of cancer cells. nih.gov
By integrating data from these different "omic" layers, researchers can construct comprehensive models of this compound's mechanism of action. wordpress.comwordpress.com This holistic understanding is essential for optimizing its therapeutic use, predicting its effects more accurately, and guiding the rational design of next-generation derivatives. mdpi.com
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing Arborescin’s molecular structure?
To confirm this compound’s structure, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy. Cross-reference spectral data with published databases or synthetic standards. For purity assessment, use high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD). Ensure reproducibility by documenting solvent systems, column types, and calibration standards in the experimental section .
Q. How can researchers efficiently isolate this compound from natural sources?
Optimize extraction using polar solvents (e.g., methanol, ethanol) via Soxhlet or maceration, followed by liquid-liquid partitioning. Employ column chromatography (silica gel, Sephadex LH-20) or preparative HPLC for purification. Validate isolation efficiency using thin-layer chromatography (TLC) with staining agents (e.g., vanillin-sulfuric acid). Document all steps, including solvent ratios and temperature, to enable replication .
Q. What in vitro assays are commonly used to evaluate this compound’s biological activity?
Use cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays for target-specific activity) with appropriate controls (solvent, positive/negative controls). Standardize cell lines, incubation times, and concentrations. For antimicrobial studies, follow CLSI guidelines for minimum inhibitory concentration (MIC) determination. Include triplicate measurements and statistical analysis (e.g., ANOVA) to ensure robustness .
Q. How should researchers design dose-response studies for this compound in preclinical models?
Select a logarithmic concentration range (e.g., 0.1–100 µM) to capture efficacy and toxicity thresholds. Use at least five dose levels and include vehicle controls. Apply nonlinear regression models (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Report animal strain, sample size (power ≥0.8), and ethical approvals to align with reproducibility standards .
Q. What are the best practices for synthesizing this compound derivatives?
Start with functional group modifications (e.g., acetylation, oxidation) of the core structure. Use catalysts (e.g., Pd/C for hydrogenation) under inert atmospheres. Monitor reactions via TLC or LC-MS. Purify products using recrystallization or flash chromatography. Characterize derivatives with NMR and HR-MS, and compare retention factors (Rf) to the parent compound .
Advanced Research Questions
Q. How can conflicting reports on this compound’s bioactivity be resolved?
Conduct meta-analyses to identify variability sources (e.g., assay conditions, compound purity). Replicate studies using standardized protocols (e.g., identical cell lines, solvent systems). Perform sensitivity analyses to assess confounding factors (e.g., endotoxin contamination). Publish raw data and negative results to reduce publication bias .
Q. What strategies optimize the enantioselective synthesis of this compound analogs?
Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation). Use chiral HPLC or circular dichroism (CD) to determine enantiomeric excess (ee). Compare synthetic routes using green chemistry metrics (e.g., E-factor) to minimize waste. Validate stereochemical outcomes via X-ray crystallography .
Q. How can researchers address low yields in this compound extraction from plant biomass?
Screen plant tissues (e.g., leaves vs. roots) and seasonal variations. Test ultrasound- or microwave-assisted extraction to enhance efficiency. Optimize solvent polarity and pH using response surface methodology (RSM). Quantify losses via mass balance calculations at each purification step .
Q. What computational tools predict this compound’s pharmacokinetic properties?
Use molecular docking (AutoDock, Schrödinger) to assess target binding affinity. Apply QSAR models to predict absorption, distribution, metabolism, and excretion (ADME). Validate in silico results with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Q. How should contradictory data on this compound’s mechanism of action be analyzed?
Perform pathway enrichment analysis (e.g., KEGG, GO) on omics data (transcriptomics, proteomics) to identify consensus targets. Use CRISPR/Cas9 knockouts or RNAi to validate candidate pathways. Apply Bayesian statistics to weigh evidence from conflicting studies and prioritize follow-up experiments .
Methodological Guidelines
- Data Presentation : Include tables summarizing spectral data (δ/ppm for NMR, m/z for HR-MS), bioactivity IC₅₀ values, and synthetic yields. Use SI units and significant figures consistently .
- Statistical Analysis : Report p-values, confidence intervals, and effect sizes. Use software like GraphPad Prism or R for reproducibility .
- Ethical Compliance : For in vivo studies, cite IACUC approval numbers and ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
